

# Molecular weight and formula of 4'-Nitro-3'-(trifluoromethyl)acetanilide

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## Compound of Interest

Compound Name: 4'-Nitro-3'-(trifluoromethyl)acetanilide

Cat. No.: B133661

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## For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4'-Nitro-3'-(trifluoromethyl)acetanilide**, a key chemical intermediate. It covers its fundamental properties, detailed synthesis protocols, and its relationships with other significant compounds in pharmaceutical development.

## Core Compound Data

**4'-Nitro-3'-(trifluoromethyl)acetanilide** is an important organic compound, often utilized as an intermediate in the synthesis of more complex molecules. It is also known as an impurity of the drug Flutamide (Flutamide Impurity B).<sup>[1]</sup>

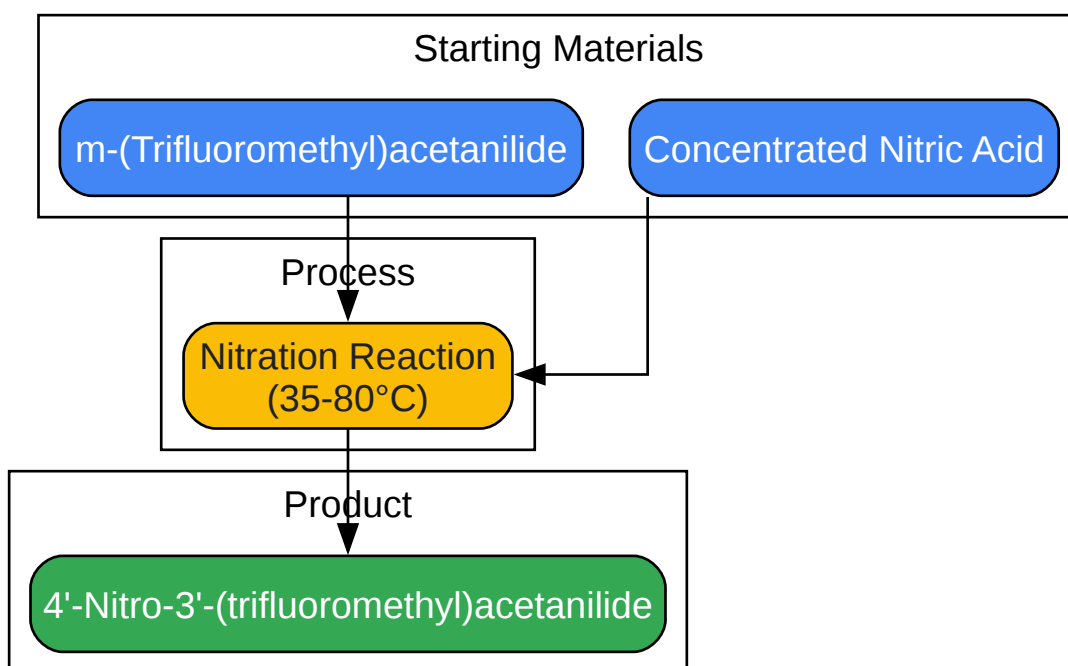
Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> N <sub>2</sub> O <sub>3</sub>	[1][2][3]
Molecular Weight	248.16 g/mol	[1][2][3]
CAS Number	393-12-4	[1][3]
Synonyms	N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide, Flutamide Impurity B (EP)	[1]
Appearance	White, crystalline solid	[4]

## Experimental Protocols: Synthesis

The primary method for synthesizing **4'-Nitro-3'-(trifluoromethyl)acetanilide** is through the electrophilic aromatic substitution (nitration) of N-[3-(trifluoromethyl)phenyl]acetamide (m-trifluoromethyl acetanilide).[5]

- N-[3-(trifluoromethyl)phenyl]acetamide
- Concentrated Nitric Acid (HNO<sub>3</sub>)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Glacial Acetic Acid
- Ethanol
- Ice
- Preparation of the Nitrating Mixture: In a fume hood, carefully add concentrated nitric acid to cold concentrated sulfuric acid.[6] Allow this mixture to cool in an ice bath to form the nitronium ion (NO<sub>2</sub><sup>+</sup>).[6]
- Dissolution of Starting Material: Dissolve N-[3-(trifluoromethyl)phenyl]acetamide in glacial acetic acid. A warm water bath may be used to aid dissolution.[6]

- Nitration Reaction: Cool the acetanilide solution in an ice bath. Slowly add the cold nitrating mixture to the acetanilide solution dropwise with continuous stirring.[5][6] Maintain the reaction temperature between 35-80°C, with an optimal range of 60-65°C.[5]
- Precipitation: After the addition is complete, pour the reaction mixture over crushed ice to precipitate the crude product.[6]
- Purification by Recrystallization: Collect the crude **4'-Nitro-3'-(trifluoromethyl)acetanilide** via vacuum filtration.[6] Purify the product by recrystallizing from a suitable solvent, such as ethanol.[6]
- Drying: Dry the purified crystals to obtain the final product.



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Caption: Synthesis workflow for **4'-Nitro-3'-(trifluoromethyl)acetanilide**.

## Applications and Chemical Relationships

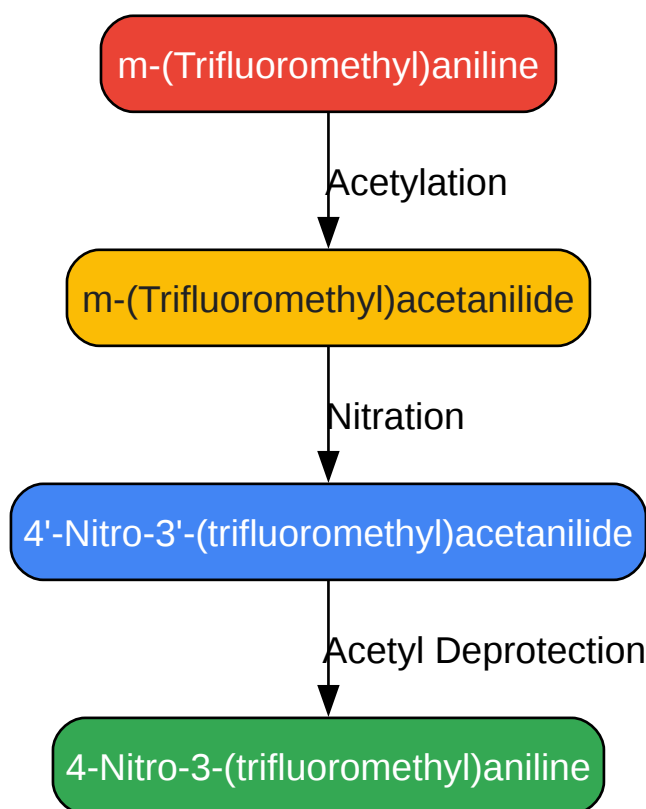
**4'-Nitro-3'-(trifluoromethyl)acetanilide** serves as a critical intermediate in the synthesis of other compounds. Its primary downstream product is 4-Nitro-3-(trifluoromethyl)aniline, which is

a precursor for various pharmaceuticals and agrochemicals.[5][7][8]

The acetyl group of **4'-Nitro-3'-(trifluoromethyl)acetanilide** can be removed (deprotection) to yield 4-Nitro-3-(trifluoromethyl)aniline.[5]

- Protocol: The deprotection is typically achieved by heating **4'-Nitro-3'-(trifluoromethyl)acetanilide** in an ethanol solution containing potassium carbonate.[5] The reaction is generally carried out at a temperature between 30-90°C.[5]

This relationship highlights the utility of **4'-Nitro-3'-(trifluoromethyl)acetanilide** as a protected form of 4-Nitro-3-(trifluoromethyl)aniline, allowing for selective reactions at other positions on the aromatic ring before revealing the amine group.



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Caption: Logical relationships of key synthetic intermediates.

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